2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
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Description
2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-DL-tyrosine, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function or activity
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully understood. Given its target, it is likely involved in pathways related to oxidative stress and cellular defense mechanisms . Its influence on these pathways could have downstream effects on cellular health and survival .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its target, it may have a role in protecting cells from oxidative damage. More research is needed to confirm this and understand the full range of its effects .
Properties
IUPAC Name |
2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYBRSLAYCIMOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568144 |
Source
|
Record name | N-Acetyl-3-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219858-64-7 |
Source
|
Record name | N-Acetyl-3-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.